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Compound of Interest

Compound Name:
(3-Bromo-2,6-

difluorophenyl)methanol

CAS No.: 438050-05-6

Cat. No.: B151451

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information,

synthesis, and potential applications of (3-Bromo-2,6-difluorophenyl)methanol, a key

building block in medicinal chemistry.

Core Structural and Physical Information
(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol. Its structure is

characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a

hydroxymethyl group. This combination of functionalities makes it a valuable intermediate in the

synthesis of complex molecules, particularly in the field of drug discovery.
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Property Value

Chemical Formula C₇H₅BrF₂O

Molecular Weight 223.02 g/mol

CAS Number 438050-05-6

Physical Form Solid

Boiling Point 249.8 ± 35.0 °C at 760 mmHg

InChI
1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-

2,11H,3H2

InChI Key VNUWCHLKAFPIDP-UHFFFAOYSA-N

SMILES C1=CC(=C(C(=C1F)CO)F)Br

Spectroscopic Data
While experimental spectroscopic data for (3-Bromo-2,6-difluorophenyl)methanol is not

readily available in public databases, predicted mass spectrometry data provides insight into its

expected fragmentation patterns.

Predicted Mass Spectrometry Data[1]

Adduct m/z

[M+H]⁺ 222.95645

[M+Na]⁺ 244.93839

[M-H]⁻ 220.94189

[M+NH₄]⁺ 239.98299

[M+K]⁺ 260.91233

[M+H-H₂O]⁺ 204.94643

[M+HCOO]⁻ 266.94737

[M+CH₃COO]⁻ 280.96302
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Synthesis Protocol
The synthesis of (3-Bromo-2,6-difluorophenyl)methanol can be achieved through a two-step

process involving the formylation of 1-bromo-2,4-difluorobenzene followed by the reduction of

the resulting aldehyde.

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

This procedure is adapted from a known method for the formylation of a similar substituted

benzene.

Materials: 1-bromo-2,4-difluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-

BuLi) in hexanes, and N,N-Dimethylformamide (DMF).

Procedure:

Dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF and cool the solution to -78 °C

under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of n-Butyllithium in hexanes to the cooled solution while maintaining

the temperature at -78 °C.

Stir the reaction mixture at this temperature for 1-2 hours.

Add N,N-Dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring

at -78 °C for another hour.

Allow the reaction to warm to room temperature and then quench with a saturated

aqueous solution of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2,6-

difluorobenzaldehyde.
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Step 2: Reduction of 3-Bromo-2,6-difluorobenzaldehyde to (3-Bromo-2,6-
difluorophenyl)methanol

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.[2]

[3][4][5][6]

Materials: 3-Bromo-2,6-difluorobenzaldehyde, Methanol (or Ethanol), Sodium borohydride

(NaBH₄).

Procedure:

Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol and cool the solution in an ice

bath.

Slowly add sodium borohydride to the solution in small portions.

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully add water to quench the excess sodium

borohydride.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent like ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield (3-Bromo-2,6-
difluorophenyl)methanol.
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Synthesis Workflow

1-bromo-2,4-difluorobenzene

Formylation

n-BuLi, DMF, THF, -78°C

3-Bromo-2,6-difluorobenzaldehyde

Reduction

NaBH4, Methanol

(3-Bromo-2,6-difluorophenyl)methanol

Click to download full resolution via product page

Synthesis of (3-Bromo-2,6-difluorophenyl)methanol.

Application in Drug Development: p38 MAPK
Inhibition
(3-Bromo-2,6-difluorophenyl)methanol serves as a crucial starting material for the synthesis

of potent enzyme inhibitors. A notable example is its use in the preparation of SCIO-469

(Talmapimod), a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8]

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[9] It is

activated by cellular stress and inflammatory cytokines, leading to the production of pro-
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inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-

1β).[10] By inhibiting p38 MAPK, compounds like SCIO-469 can effectively block this

inflammatory cascade, making them promising therapeutic agents for inflammatory diseases.

[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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